molecular formula C21H23Br2ClN2O3 B12475687 N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide

N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide

Cat. No.: B12475687
M. Wt: 546.7 g/mol
InChI Key: GTWPKQTUKNICGD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dibromo-dioxooctahydro-methanoisoindolyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes a series of reactions to introduce the desired functional groups.

    Synthesis of the Dibromo-Dioxooctahydro-Methanoisoindolyl Intermediate: This involves the bromination of a suitable precursor followed by cyclization and oxidation reactions.

    Coupling Reaction: The two intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)pentanamide
  • N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanamide

Uniqueness

N-(2-chlorophenyl)-6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23Br2ClN2O3

Molecular Weight

546.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)hexanamide

InChI

InChI=1S/C21H23Br2ClN2O3/c22-18-11-10-12(19(18)23)17-16(11)20(28)26(21(17)29)9-5-1-2-8-15(27)25-14-7-4-3-6-13(14)24/h3-4,6-7,11-12,16-19H,1-2,5,8-10H2,(H,25,27)

InChI Key

GTWPKQTUKNICGD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCCCCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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